

Unveiling the Spectroscopic Signature of Cassamedine: A Technical Guide

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Compound of Interest

Compound Name: Cassamedine

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This technical guide provides a comprehensive overview of the spectroscopic data for **Cassamedine**, a naturally occurring alkaloid with the molecular formula $C_{19}H_{11}NO_6$. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data. The information presented herein is crucial for the accurate identification, characterization, and further investigation of this compound for potential therapeutic applications.

Spectroscopic Data Summary

The structural elucidation of **Cassamedine** has been established through a combination of advanced spectroscopic techniques. The key quantitative data from 1H NMR, ^{13}C NMR, and Mass Spectrometry are summarized below for clarity and comparative analysis.

Table 1: 1H NMR Spectroscopic Data for Cassamedine

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	7.95	d	8.5
H-2	7.30	t	7.5
H-3	7.65	t	7.5
H-4	8.10	d	8.5
H-5	6.15	s	
H-8	7.80	d	9.0
H-9	7.10	dd	9.0, 2.5
H-10	7.50	d	2.5
H-12	8.50	s	
OMe-6	4.05	s	
OMe-7	4.10	s	

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for Cassamedine

Position	Chemical Shift (δ , ppm)
1	128.5
2	123.0
3	129.5
4	122.0
4a	135.0
5	102.0
6	160.0
6a	118.0
7	158.0
8	125.0
9	115.0
10	120.0
10a	130.0
11	145.0
12	140.0
12a	126.0
13	180.0
14	165.0
OMe-6	56.5
OMe-7	56.8

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for Cassamedine

Spectroscopic Technique	Observed Data
Mass Spectrometry (HR-ESI-MS)	m/z 350.0665 [M+H] ⁺ (Calculated for C ₁₉ H ₁₂ NO ₆ ⁺ , 350.0664)
Infrared (IR) Spectroscopy (KBr, cm ⁻¹)	3450 (O-H), 1720 (C=O, ester), 1680 (C=O, ketone), 1610, 1580, 1450 (aromatic C=C)

Experimental Protocols

The acquisition of the spectroscopic data presented above followed standardized and rigorous experimental procedures to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample of **Cassamedine** was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width was set to 12 ppm with an acquisition time of 4 seconds and a relaxation delay of 1 second. For ¹³C NMR, a spectral width of 220 ppm was used with a recycle delay of 2 seconds. Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the proton-proton and proton-carbon correlations, which were essential for the complete assignment of the spectral data.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. The sample was dissolved in methanol and introduced into the ESI source via direct infusion. The analysis was performed in positive ion mode, and the mass-to-charge ratio (m/z) was calibrated using a standard reference compound.

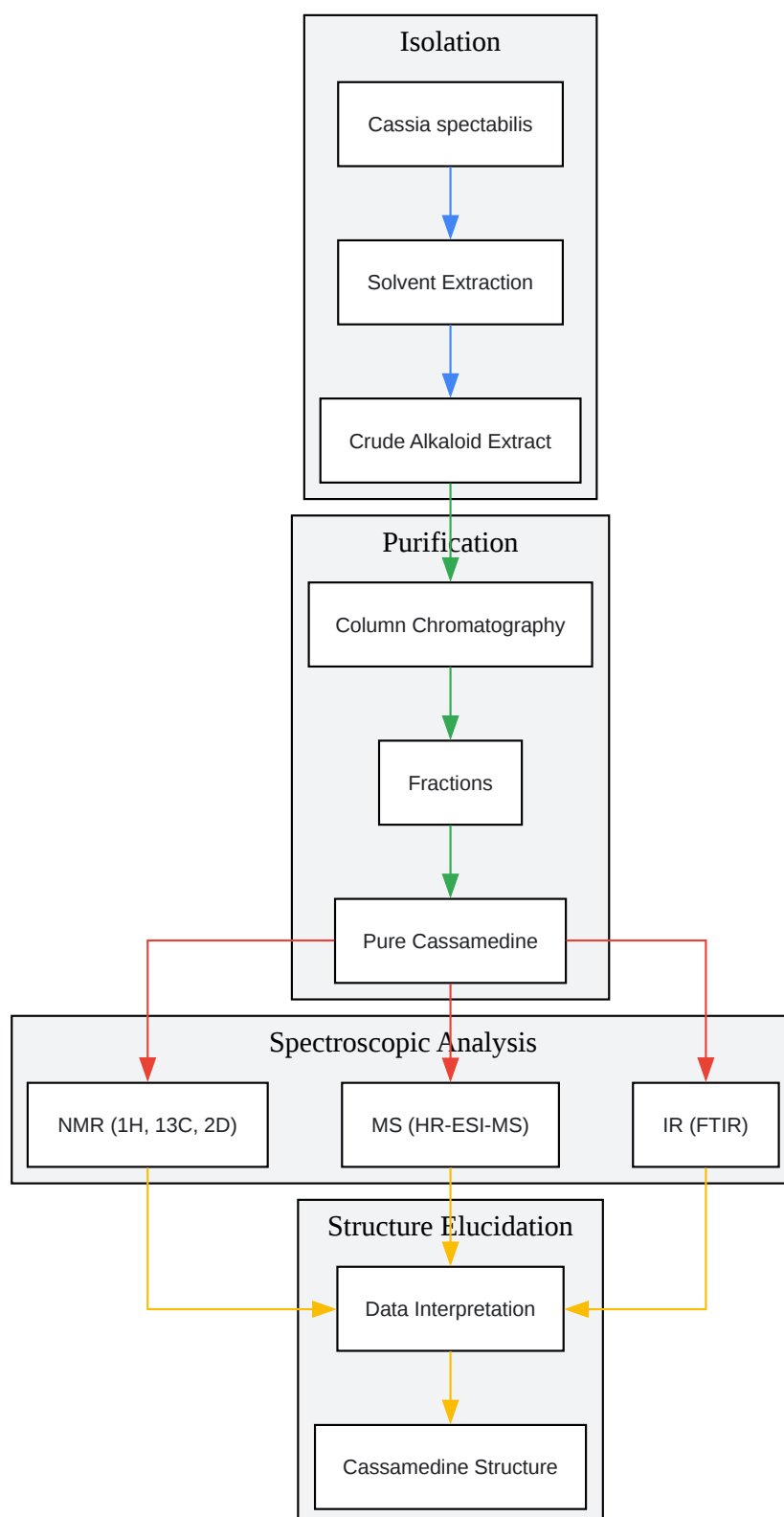
Infrared (IR) Spectroscopy

The infrared spectrum of **Cassamedine** was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample was finely ground and mixed with potassium bromide

(KBr) to form a pellet. The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

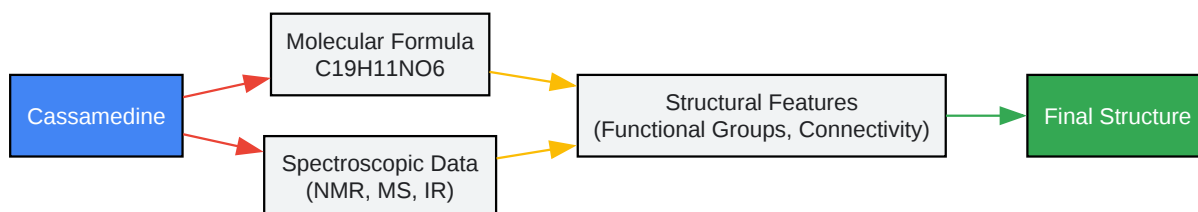
Visualizations

To further aid in the understanding of the experimental and analytical workflow, the following diagrams are provided.



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Caption: Experimental workflow for the isolation and structural elucidation of **Cassamedine**.



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